VcMMAE - 646502-53-6

VcMMAE

Catalog Number: EVT-285818
CAS Number: 646502-53-6
Molecular Formula: C68H105N11O15
Molecular Weight: 1316.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent originally derived from the natural product Dolastatin 10. [] In the context of scientific research, it is frequently used in its prodrug form, linked to targeting moieties such as antibodies via a valine-citrulline (vc) dipeptide linker. This prodrug, referred to as vcMMAE, represents a key component of antibody-drug conjugates (ADCs). [, ] VcMMAE plays a crucial role in targeted drug delivery, enabling the selective delivery of MMAE to tumor cells, minimizing off-target effects associated with systemic chemotherapy. [, , ] This approach holds promise for enhancing treatment efficacy and reducing side effects in various malignancies. [, , , , , ]

Future Directions
  • Developing new ADCs targeting novel tumor-associated antigens: The identification and validation of new targets for ADCs will expand the therapeutic applications of vcMMAE and offer new treatment options for various cancers. [, , ]
  • Optimizing ADC design and engineering: Efforts to enhance ADC efficacy and minimize off-target effects are ongoing, including the development of more stable linkers, novel conjugation chemistries, and the exploration of dual-payload strategies. [, ]
  • Improving the understanding of resistance mechanisms: Investigating the mechanisms underlying ADC resistance will inform strategies to overcome resistance and enhance the durability of treatment responses. [, ]
  • Exploring combination therapies: Combining vcMMAE-based ADCs with other treatment modalities, such as immunotherapy or targeted therapies, holds promise for improving treatment outcomes in cancer patients. []
  • Developing predictive biomarkers: Identifying biomarkers that predict response to vcMMAE-based ADCs will facilitate patient selection and optimize treatment strategies. [, ]

Auristatin E

  • Compound Description: Auristatin E is a natural product originally isolated from the marine cyanobacterium Dolastatin 10. It is a potent inhibitor of tubulin polymerization, which is essential for cell division. []
  • Relevance: Monomethyl auristatin E (MMAE) is a synthetic derivative of auristatin E. MMAE exhibits improved efficacy and pharmacokinetic properties compared to auristatin E. []

Monomethyl auristatin F (MMAF)

  • Compound Description: Monomethyl auristatin F (MMAF) is another synthetic derivative of auristatin E, similar to MMAE. It is also a potent inhibitor of tubulin polymerization. Unlike MMAE, MMAF is poorly cell-permeable. []

mcMMAF

  • Compound Description: mcMMAF refers to MMAF conjugated via a maleimidocaproyl linker. This linker is non-cleavable, unlike the valine-citrulline linker used with MMAE. []
  • Relevance: mcMMAF, when conjugated to antibodies, demonstrates different properties than MMAE conjugates. Notably, mcMMAF conjugates show lower cytotoxicity to differentiating neutrophils compared to vcMMAE conjugates, suggesting a role of linker cleavability in toxicity. []

Doxorubicin (Dox)

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that works by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death. []

DM1 (Maytansine derivative)

  • Compound Description: DM1 is a derivative of the potent cytotoxic agent maytansine. It disrupts microtubule assembly and function, leading to cell cycle arrest and apoptosis. []
  • Relevance: Similar to MMAE, DM1 is a cytotoxic payload used in antibody-drug conjugates. Trastuzumab-DM1 (Kadcyla®) is a clinically approved ADC utilizing DM1. Studies have shown that anti-HER2 ADCs conjugated with DM1 demonstrate comparable or lower potency compared to MMAE conjugates. [, ]

BLD1102

  • Compound Description: BLD1102 is a novel linker-payload conjugate featuring a DNA topoisomerase I inhibitor payload and a highly hydrophilic, protease-cleavable linker. []
  • Relevance: Unlike MMAE, which targets microtubules, BLD1102 exerts its cytotoxic effect by inhibiting DNA topoisomerase I. Preclinical data suggests BLD1102 conjugates may overcome resistance mechanisms observed with vcMMAE conjugates. []
Overview

VcMMAE, or valine-citrulline monomethyl auristatin E, is a potent cytotoxic agent frequently utilized in the development of antibody-drug conjugates (ADCs). This compound is known for its ability to selectively deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. VcMMAE is classified as a synthetic derivative of monomethyl auristatin E, which is a member of the auristatin class of microtubule-disrupting agents. The incorporation of the valine-citrulline linker enhances its stability and efficacy when conjugated to antibodies targeting specific tumor antigens.

Synthesis Analysis

The synthesis of valine-citrulline monomethyl auristatin E involves several key steps and techniques. Typically, the process begins with the preparation of an activated valine-citrulline linker. The linker is synthesized by combining valine-citrulline with monomethyl auristatin E in anhydrous dimethylformamide and pyridine under controlled conditions. High-performance liquid chromatography (HPLC) is employed to monitor the reaction progress and purify the final product .

In one study, the synthesis was conducted using a specific protocol where the activated linker was reacted with monomethyl auristatin E in a stoichiometric ratio, followed by purification through reverse-phase preparative HPLC. The final product was then characterized for purity and yield, which typically reached around 70% .

Molecular Structure Analysis

The molecular structure of valine-citrulline monomethyl auristatin E consists of a peptide linker that connects to a potent cytotoxic agent. The structure features:

  • Valine and Citrulline Residues: These amino acids form part of the linker that provides stability and facilitates cellular uptake.
  • Monomethyl Auristatin E: This is the active cytotoxic component that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in targeted cancer cells.

The molecular formula can be represented as C34_{34}H46_{46}N4_{4}O6_{6}, with a molecular weight of approximately 570.75 g/mol .

Chemical Reactions Analysis

Valine-citrulline monomethyl auristatin E undergoes several chemical reactions during its synthesis and application as an ADC:

  1. Conjugation Reaction: The primary reaction involves the conjugation of the activated valine-citrulline linker with antibodies through thiol groups. This reaction is typically facilitated by Michael addition, where the maleimide group on the linker reacts with reduced disulfide bonds on antibodies .
  2. Stability Testing: Post-conjugation, stability studies are conducted to assess how well VcMMAE maintains its integrity in biological environments. Techniques such as size-exclusion chromatography are employed to evaluate aggregation and degradation over time .
Mechanism of Action

The mechanism of action for valine-citrulline monomethyl auristatin E primarily revolves around its role as a microtubule inhibitor:

  1. Internalization: Upon administration, ADCs containing VcMMAE bind to specific antigens on cancer cells, leading to internalization via endocytosis.
  2. Release of Cytotoxic Agent: Once inside the cell, the cleavable linker releases VcMMAE from the antibody due to intracellular conditions (e.g., low pH or enzymatic activity).
  3. Microtubule Disruption: VcMMAE then binds to tubulin, preventing polymerization into microtubules. This disruption halts cell division and induces apoptosis in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Valine-citrulline monomethyl auristatin E exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and acetonitrile but has limited solubility in aqueous solutions.
  • Stability: The compound demonstrates stability under physiological conditions when properly formulated within an ADC.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within typical ranges for similar compounds.

Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are essential for confirming its identity and purity .

Applications

Valine-citrulline monomethyl auristatin E is primarily utilized in the field of oncology as part of antibody-drug conjugates targeting various cancers, including:

  • Non-Hodgkin Lymphoma: ADCs like HB22.7-vcMMAE have shown significant efficacy against B-cell malignancies with minimal toxicity .
  • Breast Cancer: ADCs targeting HER2-positive tumors utilize VcMMAE for improved therapeutic outcomes compared to conventional chemotherapy.
  • Research Applications: Beyond therapeutic uses, VcMMAE serves as a valuable tool in research settings for studying microtubule dynamics and cellular responses to cytotoxic agents.
Introduction to Antibody-Drug Conjugates (ADCs) and VcMMAE

Evolution of Targeted Cancer Therapies

The development of targeted cancer therapies represents a paradigm shift from conventional chemotherapy. Paul Ehrlich’s early 20th-century concept of a "magic bullet" envisioned compounds that could selectively target diseased cells while sparing healthy tissues [3] [5]. This idea materialized with the advent of monoclonal antibodies (mAbs) in the 1970s, which enabled precise antigen recognition [3]. However, standalone mAbs often lacked potent cytotoxicity, leading to the innovative integration of cytotoxic payloads via chemical linkers—giving rise to antibody-drug conjugates (ADCs) [5] [10]. The first ADC (gemtuzumab ozogamicin) gained FDA approval in 2000 but faced significant limitations, including linker instability and off-target toxicity [5] [10]. Subsequent generations refined ADC design:

  • Second-generation ADCs incorporated humanized antibodies and more stable linkers, improving target specificity (e.g., brentuximab vedotin) [5].
  • Third-generation platforms introduced site-specific conjugation techniques, optimizing drug-to-antibody ratios (DAR) [10].
  • Fourth-generation ADCs leveraged highly permeable payloads with bystander effects, expanding applications to heterogeneous tumors [5]. VcMMAE emerged as a critical component in this evolution, enabling targeted delivery of potent microtubule-disrupting agents.

Table 1: Generational Refinements in ADC Technology

GenerationKey InnovationsRepresentative ADCsLimitations Addressed
FirstMurine mAbs; non-cleavable linkersGemtuzumab ozogamicinImmunogenicity; low potency
SecondHumanized mAbs; cleavable linkersBrentuximab vedotinLinker instability; heterogeneity
ThirdSite-specific conjugation; engineered mAbsPolatuzumab vedotinVariable DAR; off-target toxicity
FourthHigh-DAR; bystander-active payloadsEnfortumab vedotinTumor heterogeneity; drug resistance

Structural Components of ADCs: mAbs, Linkers, and Payloads

ADCs comprise three functionally integrated elements:

  • Monoclonal Antibodies (mAbs) serve as tumor-targeting vectors. Ideal mAbs exhibit high antigen affinity, efficient internalization, and low immunogenicity. Humanized IgG1 isotypes dominate clinically approved ADCs due to their extended serum half-life (~21 days) and ability to elicit effector functions (ADCC, ADCP) [3] [10]. For example, brentuximab vedotin employs an anti-CD30 IgG1 mAb to target lymphoma cells [2].
  • Chemical Linkers determine ADC stability in circulation and payload release efficiency intracellularly. Two classes exist:
  • Non-cleavable linkers (e.g., SMCC in trastuzumab emtansine) require antibody degradation for payload release.
  • Cleavable linkers respond to environmental cues. The valine-citrulline (vc) linker in VcMMAE is protease-cleavable, specifically by cathepsin B in lysosomes [1] [4]. This linker incorporates a p-aminobenzylcarbamate (PABC) spacer that enables self-immolative payload release upon dipeptide cleavage [1] [6].
  • Payloads are cytotoxic agents that kill cancer cells post-release. VcMMAE delivers monomethyl auristatin E (MMAE), a synthetic analog of dolastatin 10 that inhibits tubulin polymerization. MMAE exhibits sub-nanomolar potency (IC₅₀ ~10⁻¹¹–10⁻⁹ M), disrupting mitosis and inducing apoptosis [1] [6]. Unlike charged payloads (e.g., MMAF), MMAE’s membrane permeability enables "bystander effects"—diffusing into neighboring antigen-negative cells [3] [5].

Table 2: Key Components of VcMMAE-Based ADCs

ComponentRole in ADCChemical FeaturesFunctional Impact
mAb (IgG1)Antigen recognition & internalizationHumanized; ~150 kDa; targets CD30, CD79b, etc.High target affinity; long half-life
Valine-citrulline (vc) linkerProtease-cleavable connectionDipeptide sequence (Val-Cit); PABC spacerLysosome-specific payload release
MMAE payloadTumor cell killingTubulin inhibitor; C₃₉H₆₇N₅O₇; molecular weight 717.9 DaSub-nM potency; bystander effect

Role of VcMMAE in ADC Development

VcMMAE (mc-val-cit-PAB-MMAE; CAS 646502-53-6) is a complete drug-linker conjugate with the structure: Monoclonal antibody-mc-val-cit-PAB-MMAE [1] [6]. Its standardized architecture enables modular integration into antibodies targeting diverse tumor antigens. The chemical stability of the vc linker minimizes premature payload release in plasma, while its efficient cathepsin B-mediated cleavage within lysosomes ensures potent intracellular drug delivery [4] [9].

VcMMAE’s impact is evidenced by its incorporation into multiple FDA-approved ADCs:

  • Brentuximab vedotin (anti-CD30; lymphoma)
  • Polatuzumab vedotin (anti-CD79b; lymphoma)
  • Enfortumab vedotin (anti-Nectin-4; urothelial carcinoma) [2] [4] [10]

Pharmacokinetic studies across eight VcMMAE-based ADCs demonstrate remarkable consistency: At 2.4 mg/kg doses, antibody-conjugated MMAE (acMMAE) exposures showed low inter-ADC variability (<30%), confirming predictable drug release profiles [4]. This reliability has established VcMMAE as a benchmark for novel ADC development.

Properties

CAS Number

646502-53-6

Product Name

VcMMAE

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C68H105N11O15

Molecular Weight

1316.6 g/mol

InChI

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1

InChI Key

NLMBVBUNULOTNS-HOKPPMCLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Solubility

Soluble in DMSO

Synonyms

VcMMAE; Vc-MMAE; MC-VC-PAB-MMAE; MMAE Vc linker, MMAE antibody conjugate

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.